Methyl 4-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a cyano group, a phenyl group, and a p-tolyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of Functional Groups: The cyano, phenyl, and p-tolyl groups are introduced onto the pyridine ring through various substitution reactions.
Thioacetamido Group Addition: The thioacetamido group is added to the pyridine ring via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Methyl 4-(2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamido)benzoate can be compared with other similar compounds, such as:
Phenyl Benzoate: Similar in structure but lacks the pyridine ring and thioacetamido group.
4-Methylphenyl Benzoate: Similar geometric parameters but different functional groups.
Pyridine Derivatives: Other pyridine derivatives with different substituents may have varying biological activities and chemical properties.
Properties
Molecular Formula |
C29H23N3O3S |
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Molecular Weight |
493.6 g/mol |
IUPAC Name |
methyl 4-[[2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C29H23N3O3S/c1-19-8-10-20(11-9-19)24-16-26(21-6-4-3-5-7-21)32-28(25(24)17-30)36-18-27(33)31-23-14-12-22(13-15-23)29(34)35-2/h3-16H,18H2,1-2H3,(H,31,33) |
InChI Key |
AKLYWQNTPBILJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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